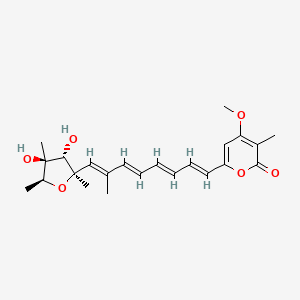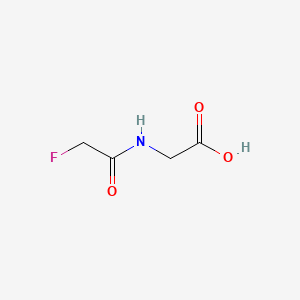
Monofluoroacetylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La monofluoroacétylglycine est un composé chimique de formule moléculaire C4H6FNO3. C'est un dérivé de la glycine, où l'un des atomes d'hydrogène du groupe acétyle est remplacé par un atome de fluor.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La monofluoroacétylglycine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la glycine avec le chlorure de fluoroacétyle en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique comme le dichlorométhane à basses températures pour éviter les réactions secondaires. Le produit est ensuite purifié par recristallisation ou chromatographie .
Méthodes de production industrielle : La production à grande échelle impliquerait probablement des conditions de réaction optimisées pour maximiser le rendement et la pureté, ainsi que des techniques de purification efficaces pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : La monofluoroacétylglycine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : L'atome de fluor peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
La monofluoroacétylglycine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la modification des protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité .
5. Mécanisme d'action
Le mécanisme par lequel la monofluoroacétylglycine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. L'atome de fluor dans le composé peut former de fortes liaisons hydrogène avec les molécules biologiques, influençant leur structure et leur fonction. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets observés du composé .
Composés similaires :
Fluoroacétate : Un autre dérivé de l'acide acétique contenant du fluor.
Fluoroglycine : Un dérivé fluoré de la glycine.
Fluoroacétamide : Similaire en structure mais avec un groupe amide au lieu d'un groupe acétyle
Unicité : La monofluoroacétylglycine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome de fluor améliore sa stabilité et sa réactivité par rapport aux analogues non fluorés .
Mécanisme D'action
The mechanism by which monofluoroacetylglycine exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Fluoroacetate: Another fluorine-containing derivative of acetic acid.
Fluoroglycine: A fluorinated derivative of glycine.
Fluoroacetamide: Similar in structure but with an amide group instead of an acetyl group
Uniqueness: Monofluoroacetylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
6320-19-0 |
|---|---|
Formule moléculaire |
C4H6FNO3 |
Poids moléculaire |
135.09 g/mol |
Nom IUPAC |
2-[(2-fluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H6FNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
ZYERCKJNPUGFTB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)
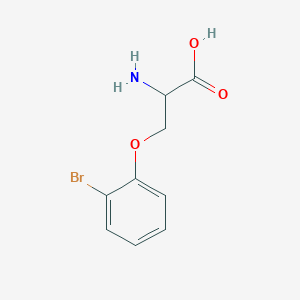
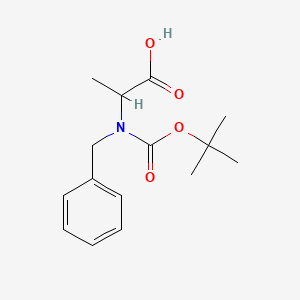
![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)
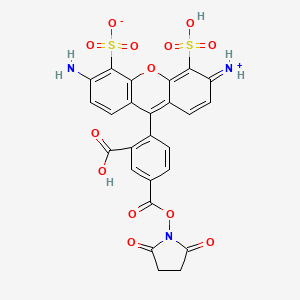
![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
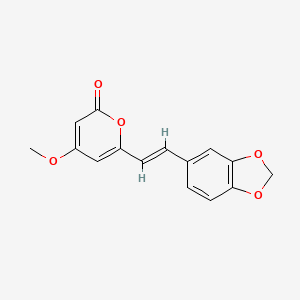
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)

